D-Alanine-2,3,3,3-D4-N-fmoc
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Overview
Description
D-Alanine-2,3,3,3-D4-N-fmoc is a stable isotope-labelled derivative of D-alanine, an amino acid. This compound is specifically modified with deuterium atoms at the 2, 3, and 3 positions and an N-fmoc (9-fluorenylmethoxycarbonyl) protecting group. It is commonly used in scientific research, particularly in studies involving protein synthesis and structure determination.
Synthetic Routes and Reaction Conditions:
Deuteration: The synthesis begins with the deuteration of D-alanine to introduce deuterium atoms at the desired positions. This is typically achieved using deuterated reagents such as deuterium oxide (D2O) or heavy water.
FMOC Protection: The amino group of D-alanine is then protected using the N-fmoc group. This is done by reacting D-alanine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as triethylamine (TEA).
Industrial Production Methods: Industrial production of this compound involves scaling up the above synthetic routes. Large-scale deuteration and FMOC protection reactions are carried out in controlled environments to ensure purity and consistency. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to achieve the desired purity levels.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the carboxyl group, using various nucleophiles.
Common Reagents and Conditions:
Oxidation: H2O2, KMnO4, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, anhydrous ether or THF.
Substitution: Nucleophiles like amines or alcohols, polar aprotic solvents.
Major Products Formed:
Oxidation: Carboxylic acids or their derivatives.
Reduction: Alcohols or amines.
Substitution: Amides, esters, or other substituted carboxylic acids.
Scientific Research Applications
D-Alanine-2,3,3,3-D4-N-fmoc is widely used in scientific research due to its isotopic labeling and FMOC protection. Its applications include:
Protein Synthesis: Used as a building block in the synthesis of peptides and proteins.
NMR Spectroscopy: Utilized in nuclear magnetic resonance (NMR) studies to investigate protein structure and dynamics.
Metabolic Studies: Employed in tracing metabolic pathways and studying enzyme activities.
Drug Development: Used in the design and synthesis of pharmaceuticals.
Mechanism of Action
The mechanism by which D-Alanine-2,3,3,3-D4-N-fmoc exerts its effects depends on its specific application. In protein synthesis, it acts as a substrate for peptide bond formation. In NMR studies, the deuterium atoms provide a unique spectral signature, aiding in structural analysis. The FMOC protection group ensures that the amino group remains unreactive until the appropriate deprotection step is performed.
Molecular Targets and Pathways:
Peptide Synthetases: Enzymes involved in peptide bond formation.
NMR Spectroscopy: Interaction with magnetic fields to provide structural information.
Metabolic Enzymes: Involvement in metabolic pathways and enzyme-catalyzed reactions.
Comparison with Similar Compounds
D-Alanine-2,3,3,3-D4-N-fmoc is unique due to its specific isotopic labeling and FMOC protection. Similar compounds include:
L-Alanine-N-fmoc: The L-enantiomer of alanine with FMOC protection.
D-Alanine-N-boc: D-alanine with N-boc (tert-butyloxycarbonyl) protection.
D-Alanine-2,3,3,3-D4: D-alanine with deuterium labeling but without FMOC protection.
These compounds differ in their protective groups and isotopic labeling, which can affect their reactivity and applications in research.
Properties
Molecular Formula |
C18H17NO4 |
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Molecular Weight |
315.4 g/mol |
IUPAC Name |
(2R)-2,3,3,3-tetradeuterio-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C18H17NO4/c1-11(17(20)21)19-18(22)23-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16H,10H2,1H3,(H,19,22)(H,20,21)/t11-/m1/s1/i1D3,11D |
InChI Key |
QWXZOFZKSQXPDC-RLKHSGTQSA-N |
Isomeric SMILES |
[2H][C@](C(=O)O)(C([2H])([2H])[2H])NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Canonical SMILES |
CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
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